Rotatable Bond Count Zero: Conformational Rigidity Relative to Acyclic Morpholine Analogues
6-Oxa-1-azaspiro[3.5]nonane hydrochloride possesses zero rotatable bonds due to its spirocyclic fusion, in contrast to acyclic morpholine derivatives such as N-ethylmorpholine, which contain at least two freely rotatable bonds [1][2]. This complete conformational restriction reduces the entropic penalty upon target binding and enforces a predetermined exit vector geometry, a property that is not shared by flexible saturated heterocycles commonly used as building blocks.
| Evidence Dimension | Rotatable bond count |
|---|---|
| Target Compound Data | 0 rotatable bonds |
| Comparator Or Baseline | N-Ethylmorpholine (acyclic analogue) = 2 rotatable bonds; typical flexible linkers = 3+ rotatable bonds |
| Quantified Difference | Absolute reduction of 2 rotatable bonds; elimination of all rotational degrees of freedom within the core scaffold |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2025.04.14) |
Why This Matters
Zero rotatable bonds translates to a lower entropic binding penalty and a more predictable three-dimensional geometry, which is a critical differentiator for rational scaffold selection in lead optimization.
- [1] PubChem. (2025). 6-Oxa-1-azaspiro[3.5]nonane hydrochloride (CID 118988931): Computed Properties (Rotatable Bond Count). National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). N-Ethylmorpholine (CID 8018): Computed Properties (Rotatable Bond Count). National Center for Biotechnology Information. View Source
